molecular formula C12H15NO B8320822 2-Isopropyl-6-methoxy-1H-indole

2-Isopropyl-6-methoxy-1H-indole

Cat. No. B8320822
M. Wt: 189.25 g/mol
InChI Key: IYMYTLRFIVAPLU-UHFFFAOYSA-N
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Patent
US08524917B2

Procedure details

To a solution of 5-methoxy-2-(3-methylbut-1-ynyl)aniline (Compound 135, 1.8 g, 9.5 mmol) in DMF (20 ml) was added CuI (101 mg, 0.53 mmol). The reaction was stirred at 160° C. for 1.5 h. The solvent was removed in vacuo and the residue was purified by chromatography on silica gel (0→25% EtOAc-hexanes) to yield the title compound as a brownish red solid.
Name
5-methoxy-2-(3-methylbut-1-ynyl)aniline
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Compound 135
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
101 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]#[C:11][CH:12]([CH3:14])[CH3:13])=[C:7]([CH:9]=1)[NH2:8]>CN(C=O)C.[Cu]I>[CH:12]([C:11]1[NH:8][C:7]2[C:6]([CH:10]=1)=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:9]=2)([CH3:14])[CH3:13]

Inputs

Step One
Name
5-methoxy-2-(3-methylbut-1-ynyl)aniline
Quantity
1.8 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C#CC(C)C
Name
Compound 135
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C#CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
101 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 160° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (0→25% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)C=1NC2=CC(=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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